4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one
描述
4-[4-(Azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one is a synthetic small molecule featuring a phthalazin-1-one core substituted with a phenyl ring bearing an azepane (7-membered saturated heterocycle) and a nitro group at the 4- and 3-positions, respectively. This compound belongs to a class of poly(ADP-ribose) polymerase (PARP) inhibitors, which target enzymes critical for DNA repair.
属性
IUPAC Name |
4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-20-16-8-4-3-7-15(16)19(21-22-20)14-9-10-17(18(13-14)24(26)27)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULZNJAIOUHOGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=C(C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one, a compound with the molecular formula C20H20N4O3 and a molecular weight of 364.41 g/mol, has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 4-[4-(azepan-1-yl)-3-nitrophenyl]-2H-phthalazin-1-one |
| CAS Number | 882000-10-4 |
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.41 g/mol |
| Purity | >95% |
Research indicates that compounds similar to 4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one exhibit various mechanisms of action, particularly in neuropharmacology and cancer therapy.
- Acetylcholinesterase Reactivation : This compound may play a role in reactivating acetylcholinesterase (AChE) inhibited by organophosphate compounds, which is crucial for treating poisoning from nerve agents. Preliminary studies suggest that new functional groups can enhance the reactivation efficacy compared to traditional oximes .
- Antiproliferative Effects : Similar compounds have shown antiproliferative activity against multiple cancer cell lines. For instance, derivatives of phthalazinones were tested for their ability to inhibit cell growth in cancer models, demonstrating significant cytotoxic effects .
Study 1: Neuroprotective Effects
A study focused on the neuroprotective properties of phthalazine derivatives found that they could significantly reduce neuronal death in models of neurodegeneration. The mechanism was linked to the modulation of apoptotic pathways, suggesting potential therapeutic applications in neurodegenerative diseases .
Study 2: Anticancer Activity
In a separate study, the anticancer activity of phthalazinone derivatives was evaluated against various tumor cell lines (MGC-803, EC-109, and PC-3). The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation and induced apoptosis through mitochondrial pathways .
Structure-Activity Relationship (SAR)
The biological activity of phthalazinone derivatives is often influenced by their structural features. The presence of an azepane ring and nitro substituents has been correlated with enhanced biological activity.
Key Findings on SAR
| Structural Feature | Activity Impact |
|---|---|
| Azepane Ring | Enhances binding affinity to biological targets |
| Nitro Group | Increases reactivity and potential for bioactivation |
相似化合物的比较
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural differences between 4-[4-(azepan-1-yl)-3-nitro-phenyl]-2H-phthalazin-1-one and key analogues:
Key Observations
Ring Size and Flexibility :
- The target compound’s azepane (7-membered ring) may enhance lipophilicity and membrane permeability compared to piperazine (6-membered) derivatives like Olaparib . However, larger rings may reduce binding affinity due to steric hindrance.
- Homopiperazine analogues (e.g., 763111-49-5) retain PARP inhibition but with unquantified potency differences .
Electron-Donating/Withdrawing Groups: The nitro group (-NO₂) in the target compound contrasts with fluorine (-F) in Olaparib.
Pharmacokinetic Implications :
- Azepane’s lipophilicity could improve blood-brain barrier penetration but may increase off-target interactions. Piperazine derivatives like Olaparib are optimized for solubility and bioavailability via cyclopropanecarbonyl groups .
- Sulfonyl-piperazine analogues (e.g., D1/D2) show variable solubility profiles depending on substituent bulk .
Research Findings and Implications
- Therapeutic Potential: Azepane-containing PARP inhibitors are underexplored clinically but may offer advantages in targeting BRCA-deficient cancers, similar to Olaparib .
- Toxicity Risks : Nitro groups can generate reactive metabolites (e.g., nitroso intermediates), necessitating detailed toxicity profiling .
- Crystallographic Data : Polymorphic forms of related compounds (e.g., Olaparib’s Form L) demonstrate the importance of crystalline structure in bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
